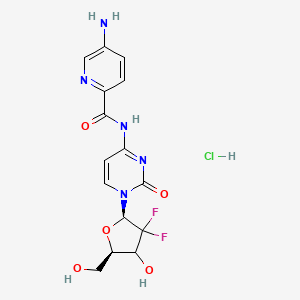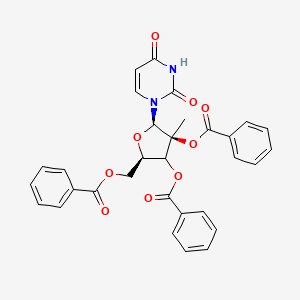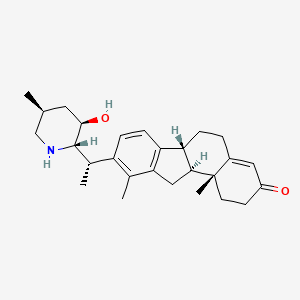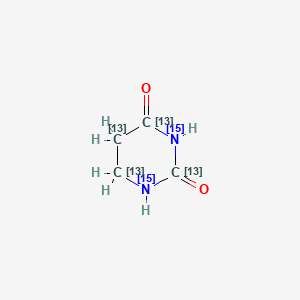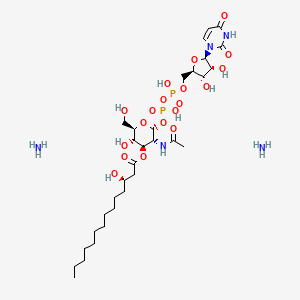
Protein kinase C (alpha) peptide (TFA)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Protein kinase C (alpha) peptide (TFA) is a lipid-dependent serine/threonine protein kinase. It plays a crucial role in regulating various cellular functions such as survival, proliferation, differentiation, migration, and adhesion . This peptide is associated with the alpha isoform of protein kinase C, which is part of a larger family of protein kinases involved in signal transduction and cellular regulation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Protein kinase C (alpha) peptide (TFA) is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. Trifluoroacetic acid (TFA) is commonly used to cleave the peptide from the resin and to remove protecting groups from the amino acid side chains . The reaction conditions often involve the use of strong acids and bases, as well as various solvents to facilitate the coupling and deprotection steps.
Industrial Production Methods
In industrial settings, the production of protein kinase C (alpha) peptide (TFA) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to increase efficiency and consistency. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Protein kinase C (alpha) peptide (TFA) can undergo various chemical reactions, including phosphorylation, dephosphorylation, and proteolytic cleavage. These reactions are essential for its activation and regulation within cellular pathways .
Common Reagents and Conditions
Phosphorylation: Typically involves the use of adenosine triphosphate (ATP) as a phosphate donor and specific kinases as catalysts.
Dephosphorylation: Involves phosphatases that remove phosphate groups from the peptide.
Proteolytic Cleavage: Enzymes such as trypsin or chymotrypsin are used to cleave the peptide at specific sites.
Major Products Formed
The major products formed from these reactions include phosphorylated or dephosphorylated forms of the peptide, as well as smaller peptide fragments resulting from proteolytic cleavage .
Aplicaciones Científicas De Investigación
Protein kinase C (alpha) peptide (TFA) has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study phosphorylation and dephosphorylation reactions.
Biology: Investigated for its role in cellular signaling pathways and its effects on cell behavior.
Industry: Utilized in the development of diagnostic assays and as a tool in drug discovery.
Mecanismo De Acción
Protein kinase C (alpha) peptide (TFA) exerts its effects by phosphorylating specific serine and threonine residues on target proteins. This phosphorylation alters the conformation and activity of the target proteins, thereby modulating various cellular processes. The activation of protein kinase C (alpha) peptide (TFA) is regulated by the binding of diacylglycerol (DAG) and calcium ions, which facilitate its translocation to the plasma membrane where it interacts with its substrates .
Comparación Con Compuestos Similares
Protein kinase C (alpha) peptide (TFA) is part of a larger family of protein kinase C isoforms, which include:
Protein kinase C beta: Involved in similar cellular processes but with different tissue distribution and regulatory mechanisms.
Protein kinase C delta: Plays a role in apoptosis and immune responses.
Protein kinase C epsilon: Implicated in cancer progression and metastasis.
Compared to these isoforms, protein kinase C (alpha) peptide (TFA) is unique in its specific regulatory roles and its widespread expression in various tissues .
Propiedades
Fórmula molecular |
C68H115F3N24O26S |
|---|---|
Peso molecular |
1773.8 g/mol |
Nombre IUPAC |
(4S)-4-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-4-amino-2-[[2-[[(2S)-2-aminopropanoyl]amino]acetyl]amino]-4-oxobutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-1,5-dioxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C66H114N24O24S.C2HF3O2/c1-6-31(4)50(89-61(110)49(30(2)3)88-56(105)33(12-7-8-20-67)80-57(106)38(24-45(70)94)78-46(95)26-77-51(100)32(5)68)62(111)86-41(28-92)63(112)90-23-11-15-43(90)60(109)85-40(27-91)59(108)83-37(17-19-47(96)97)54(103)84-39(25-48(98)99)58(107)81-35(14-10-22-76-66(73)74)52(101)79-34(13-9-21-75-65(71)72)53(102)82-36(16-18-44(69)93)55(104)87-42(29-115)64(113)114;3-2(4,5)1(6)7/h30-43,49-50,91-92,115H,6-29,67-68H2,1-5H3,(H2,69,93)(H2,70,94)(H,77,100)(H,78,95)(H,79,101)(H,80,106)(H,81,107)(H,82,102)(H,83,108)(H,84,103)(H,85,109)(H,86,111)(H,87,104)(H,88,105)(H,89,110)(H,96,97)(H,98,99)(H,113,114)(H4,71,72,75)(H4,73,74,76);(H,6,7)/t31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,49-,50-;/m0./s1 |
Clave InChI |
KFVPPAQPJUWRGP-MFKXXXBUSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N)NC(=O)CNC(=O)[C@H](C)N.C(=O)(C(F)(F)F)O |
SMILES canónico |
CCC(C)C(C(=O)NC(CO)C(=O)N1CCCC1C(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CS)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(C)N.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






